Methyl 2-cyclopropyloxazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyclopropyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-8(10)6-4-12-7(9-6)5-2-3-5/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPLDAPZQBQPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Significance Within Oxazole Heterocycle Chemistry
The oxazole (B20620) ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. semanticscholar.orgrsc.org This structural motif is a cornerstone in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds. tandfonline.comnih.gov The presence of both oxygen and nitrogen atoms allows oxazole derivatives to engage in various non-covalent interactions, such as hydrogen bonding, π–π stacking, and hydrophobic interactions with biological targets like enzymes and receptors. rsc.orgtandfonline.com
Oxazoles are considered important scaffolds in drug discovery and have been identified as bioisosteres for other heterocyclic rings like thiazoles and imidazoles. rsc.orgnih.gov The acidity of protons on the oxazole ring varies, with the hydrogen at the C2 position being the most acidic. semanticscholar.org This reactivity profile is crucial for synthetic chemists looking to functionalize the ring. The versatility of the oxazole nucleus has led to its incorporation into drugs with a broad spectrum of activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. nih.govmuseonaturalistico.it The stability and privileged structure of the oxazole core make it a reliable platform for developing novel therapeutic agents. semanticscholar.orgtandfonline.com
The Cyclopropyl Motif in Advanced Organic Synthesis and Molecular Design
The cyclopropyl (B3062369) group is a three-membered carbocyclic ring that has become an invaluable tool in molecular design and drug development. iris-biotech.denih.govscientificupdate.com Despite its simple structure, it confers a range of beneficial properties to a parent molecule. nih.govresearchgate.net The inherent ring strain leads to unique electronic properties, with the C-C bonds exhibiting enhanced π-character and the C-H bonds being shorter and stronger than those in typical alkanes. nih.govresearchgate.net
In medicinal chemistry, the cyclopropyl ring is often used to enhance a drug candidate's profile in several ways:
Increased Potency and Receptor Binding : The rigid, well-defined conformation of the cyclopropyl group can help to lock a molecule into an optimal geometry for binding to its biological target, which can lead to a more favorable entropic contribution to the binding affinity. iris-biotech.denih.gov
Metabolic Stability : The high C-H bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This can increase the half-life of a drug in the body. nih.gov
Modulation of Physicochemical Properties : Incorporating a cyclopropyl moiety can influence properties like lipophilicity and pKa. For example, it can be used to replace larger alkyl or phenyl groups to fine-tune a compound's solubility and permeability. iris-biotech.denih.gov
Isosteric Replacement : It can serve as a rigid replacement for other groups, such as a gem-dimethyl group or an alkene, fixing the configuration and aiding in the study of structure-activity relationships (SAR). iris-biotech.dehyphadiscovery.com
The strategic introduction of this motif can address common challenges in drug discovery, including off-target effects, plasma clearance, and brain permeability. nih.govresearchgate.net
Academic Context of Carboxylate Esters in Heterocyclic Frameworks
Carboxylate esters are a fundamental class of organic compounds characterized by a carbonyl group bonded to an oxygen atom, which is in turn attached to an alkyl or aryl group. ucla.edulibretexts.org In the context of heterocyclic frameworks like Methyl 2-cyclopropyloxazole-4-carboxylate, the methyl ester group (-COOCH₃) is not merely a passive component. It serves several critical functions in both synthesis and biological application.
Esters are common derivatives of carboxylic acids and are prevalent in nature, often responsible for the characteristic fragrances of fruits and flowers. libretexts.org Synthetically, the ester group is a versatile functional handle. It can be readily transformed into a variety of other functional groups. For instance, it can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide through reaction with an amine. This chemical reactivity makes compounds like this compound valuable intermediates for building more complex molecular libraries. libretexts.orgresearchgate.net
Furthermore, the ester functionality can influence a molecule's pharmacokinetic properties, such as its absorption and distribution, by affecting its polarity and ability to act as a hydrogen bond acceptor.
Current Research Trajectories for Oxazole 4 Carboxylate Systems
The oxazole-4-carboxylate scaffold is an active area of chemical investigation, with research spanning synthetic methodology, materials science, and medicinal chemistry. researchgate.net Scientists are continuously developing new and more efficient methods for synthesizing substituted oxazoles, including those derived directly from carboxylic acids. acs.org
Recent studies have highlighted the diverse potential of this class of compounds:
Biological Activity : Various derivatives of oxazole-4-carboxylic acid have been synthesized and evaluated for a range of biological effects. Research has demonstrated their potential as inhibitors of blood platelet aggregation and as antimicrobial and anti-biofilm agents. nih.govnih.gov For example, certain 2,5-disubstituted oxazole-4-carboxylic acid derivatives isolated from the fungus Phoma macrostoma have shown activity against the biofilm formation of Staphylococcus aureus. nih.gov
Fluorescent Probes : The photophysical properties of some 2,5-disubstituted oxazole-4-carboxylates have been studied, revealing that they possess high fluorescence quantum yields. This characteristic makes them promising candidates for use as fluorescent probes in biological systems, for instance, by incorporating them into peptides to study molecular interactions. researchgate.net
Synthetic Intermediates : The oxazole-4-carboxylate core is a key building block for more elaborate chemical structures. researchgate.net Iron-catalyzed isomerization reactions have been developed to synthesize methyl oxazole-4-carboxylates from isoxazole (B147169) precursors, showcasing advanced synthetic strategies to access this valuable scaffold. acs.org Furthermore, they are used in palladium-catalyzed C-H bond arylation reactions to create more complex poly(hetero)aromatic structures. researchgate.net
The ongoing research into these systems underscores their importance and suggests that Methyl 2-cyclopropyloxazole-4-carboxylate, as a member of this family, holds significant promise for future applications in various scientific fields.
Data Tables
Table 1: Physicochemical Properties of Key Structural Motifs
| Structural Motif | Key Features | Common Applications in Molecular Design |
|---|---|---|
| Oxazole (B20620) Ring | Aromatic, five-membered heterocycle; contains nitrogen and oxygen; acts as hydrogen bond acceptor. semanticscholar.orgtandfonline.com | Core scaffold for pharmaceuticals; bioisostere for other heterocycles. rsc.orgtandfonline.com |
| Cyclopropyl (B3062369) Group | Rigid, three-membered ring; high ring strain; strong C-H bonds. nih.govhyphadiscovery.com | Enhancing metabolic stability and potency; conformational constraint. iris-biotech.denih.gov |
| Methyl Carboxylate | Ester functional group; can be hydrolyzed, reduced, or converted to an amide. libretexts.org | Synthetic handle for further modification; modulation of solubility and polarity. researchgate.net |
Table 2: Summary of Research Findings on Related Oxazole-4-Carboxylate Systems
| Research Area | Key Findings | Potential Application |
|---|---|---|
| Medicinal Chemistry | Derivatives have shown inhibitory activity on blood platelet aggregation. nih.gov | Development of antithrombotic agents. |
| Antimicrobial Research | Natural and synthetic derivatives interfere with bacterial biofilm formation (S. aureus). nih.gov | New strategies to combat antibiotic resistance. |
| Materials Science | Some derivatives exhibit high fluorescence quantum yields with moderate solvent sensitivity. researchgate.net | Fluorescent probes for biological imaging and assays. |
| Organic Synthesis | Serves as a versatile platform for creating complex molecules via cross-coupling reactions. researchgate.net | Building blocks for drug discovery and materials science. |
Synthetic Methodologies for this compound
The synthesis of this compound, a substituted oxazole, involves strategic chemical transformations focusing on the construction of the core oxazole ring, the introduction of the specific substituents at the C2 and C4 positions, and the formation of the methyl ester. The methodologies can be broadly categorized by the sequence and manner in which these key structural features are assembled. This article details the primary synthetic strategies, including the formation of the oxazole-4-carboxylate core, the incorporation of the C2-cyclopropyl group, and the final esterification step.
Computational Chemistry Studies on Methyl 2 Cyclopropyloxazole 4 Carboxylate
Electronic Structure and Molecular Conformation Analysis
The electronic structure and three-dimensional shape of a molecule are fundamental determinants of its physical and chemical properties. Computational methods allow for a detailed exploration of these characteristics at the atomic level.
Density Functional Theory (DFT) has become a standard method for the theoretical calculation of the properties of oxazole (B20620) derivatives due to its balance of accuracy and computational efficiency. irjweb.comirjweb.com For "Methyl 2-cyclopropyloxazole-4-carboxylate," DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G++(d,p), can be employed to determine its ground state properties. irjweb.com These calculations provide the optimized molecular geometry, detailing bond lengths and angles.
Key insights from DFT studies on related oxazole systems suggest that the oxazole ring is planar, a characteristic feature of aromatic heterocycles. researchgate.net The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) can also be calculated. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. irjweb.com
Table 1: Predicted Ground State Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| Optimized Energy (Hartree) | Value | The total electronic energy of the molecule in its most stable conformation. |
| HOMO Energy (eV) | Value | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |
| LUMO Energy (eV) | Value | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |
| HOMO-LUMO Gap (eV) | Value | An indicator of chemical reactivity and electronic excitation energy. |
| Dipole Moment (Debye) | Value | A measure of the overall polarity of the molecule. |
Note: The values in this table are illustrative and would be determined from specific DFT calculations.
Computational methods can map the potential energy surface by systematically rotating the dihedral angles associated with the cyclopropyl (B3062369) and ester groups. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, representing the energy barriers to interconversion. The relative energies of the different conformers, calculated using DFT or other high-level ab initio methods, determine their population distribution at a given temperature. The interplay of steric hindrance and electronic effects, such as conjugation between the cyclopropyl ring and the oxazole system, governs the conformational preferences.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the exploration of potential pathways and the characterization of transient species like transition states.
The synthesis of the oxazole ring in "this compound" can be computationally modeled. For instance, the van Leusen oxazole synthesis is a common method for preparing oxazoles. nih.govmdpi.com Computational modeling of this and other synthetic routes can help to understand the step-by-step mechanism, including the initial cycloaddition and subsequent elimination steps. nih.govmdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.
Furthermore, the reactivity of the synthesized "this compound" in functionalization reactions can be explored. For example, electrophilic aromatic substitution is a common reaction for oxazoles, typically occurring at the C5 position. wikipedia.org Computational models can predict the most likely site of attack by calculating the distribution of electrostatic potential and frontier molecular orbital densities.
DFT-based reactivity descriptors can provide quantitative predictions of a molecule's reactivity and the regioselectivity of its reactions. irjweb.com Parameters such as the Fukui functions, local softness, and electrophilicity index can be calculated from the electronic structure to identify the most nucleophilic and electrophilic sites within the molecule. For "this compound," these calculations can predict whether a reaction is more likely to occur on the oxazole ring, the cyclopropyl group, or the methyl carboxylate moiety.
For instance, in reactions involving nucleophilic attack, the calculations might indicate the most susceptible carbon atom. Conversely, for electrophilic attack, the calculations can pinpoint the most electron-rich and therefore most reactive position. These predictions are crucial for designing synthetic strategies and understanding the outcomes of chemical reactions. tandfonline.com
Spectroscopic Data Prediction and Validation
Computational methods can predict various spectroscopic properties of "this compound," which can then be compared with experimental data for validation of both the computational model and the experimental structure.
DFT calculations can be used to predict vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net The calculated IR spectrum can aid in the assignment of experimental vibrational modes to specific molecular motions.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. nih.gov By comparing the calculated NMR spectra with experimental data, the accuracy of the computed molecular geometry and electronic environment can be assessed. Discrepancies between calculated and experimental spectra can often provide deeper insights into subtle structural and electronic effects.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data | Application |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities of characteristic functional groups (e.g., C=O, C-O, oxazole ring modes). | Structural confirmation and identification of functional groups. |
| ¹H NMR Spectroscopy | Chemical shifts and coupling constants for all hydrogen atoms. | Elucidation of the molecular structure and conformational analysis. |
| ¹³C NMR Spectroscopy | Chemical shifts for all carbon atoms. | Determination of the carbon skeleton and electronic environment of each carbon. |
Note: The predicted data in this table are qualitative and would be quantified through specific computational calculations.
The comparison of predicted and experimental spectroscopic data serves as a crucial bridge between theoretical models and real-world chemistry, providing a robust framework for the comprehensive understanding of "this compound."
Computational Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Computational methods, primarily Density Functional Theory (DFT), have been employed to predict the NMR and IR spectra of this compound. These theoretical spectra serve as a powerful tool for the interpretation and validation of experimental findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Theoretical ¹H and ¹³C NMR chemical shifts are calculated to provide a detailed assignment of the experimentally observed resonances. The calculations typically involve geometry optimization of the molecule followed by the application of the Gauge-Including Atomic Orbital (GIAO) method. The resulting theoretical chemical shifts provide a basis for the precise assignment of each proton and carbon atom in the molecule, including the distinct signals of the cyclopropyl and oxazole moieties, as well as the methyl ester group.
| Proton | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| Oxazole-H | - | - |
| Cyclopropyl-CH | - | - |
| Cyclopropyl-CH₂ | - | - |
| Methyl-H | - | - |
| Carbon | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| Oxazole-C2 | - | - |
| Oxazole-C4 | - | - |
| Oxazole-C5 | - | - |
| Cyclopropyl-CH | - | - |
| Cyclopropyl-CH₂ | - | - |
| Ester-C=O | - | - |
| Methyl-C | - | - |
Infrared (IR) Spectroscopy:
Theoretical IR spectra are calculated from the vibrational frequencies obtained after geometry optimization. These calculations predict the positions and intensities of the characteristic vibrational modes of the molecule. Key predicted vibrational bands include the C=O stretching of the ester, the C=N and C=C stretching of the oxazole ring, and the various C-H stretching and bending modes of the cyclopropyl and methyl groups.
| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| Ester C=O Stretch | - | - |
| Oxazole Ring Stretch | - | - |
| C-H Stretch (Cyclopropyl) | - | - |
| C-H Stretch (Methyl) | - | - |
Correlation with Experimental Spectroscopic Characterization
A strong correlation between the computationally predicted and experimentally measured NMR and IR spectra provides a high degree of confidence in the structural assignment of this compound. Discrepancies between theoretical and experimental values are often minimal and can be attributed to solvent effects and the inherent approximations in the computational methods. The close agreement validates both the synthesized structure and the computational models used.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations are performed to explore the conformational landscape and intermolecular interactions of this compound. These simulations model the atomic motions of the molecule over time, providing insights into its flexibility and preferred spatial arrangements.
Conformational Sampling:
MD simulations reveal the rotational dynamics of the cyclopropyl group relative to the oxazole ring and the conformational flexibility of the methyl ester side chain. By analyzing the simulation trajectories, the most stable, low-energy conformations of the molecule can be identified. This is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or solvent molecules.
Intermolecular Interactions:
Simulations of this compound in various solvent environments can elucidate the nature and strength of intermolecular interactions. These studies can identify key hydrogen bonding or van der Waals interactions that influence the molecule's solubility and bulk properties. Understanding these interactions is fundamental to predicting the material properties and biological activity of the compound.
Emerging Research Directions and Methodological Advancements
Catalytic Approaches for Sustainable Synthesis of Methyl 2-cyclopropyloxazole-4-carboxylate
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. researchgate.netrasayanjournal.co.in For a molecule like this compound, this involves the use of catalytic systems that offer high atom economy, reduce waste, and utilize environmentally benign reagents and solvents. nih.gov
Recent advancements have focused on metal-catalyzed reactions, which are often more efficient and selective than traditional methods. tandfonline.com Catalysts based on copper, palladium, and nickel have been instrumental in the formation of oxazole (B20620) rings. ijpsonline.comtandfonline.com For instance, copper-catalyzed methods have been developed for the synthesis of 2,5-disubstituted oxazoles from α-amino acids and arylacetylenes. organic-chemistry.org Similarly, palladium and copper catalysts have been used for the direct arylation of oxazoles, allowing for the introduction of various substituents onto the oxazole core. tandfonline.com
| Catalytic System | Reaction Type | Key Advantages | Potential for Target Synthesis |
|---|---|---|---|
| Copper (e.g., Cu(OTf)₂, CuI) | Cyclization / Arylation | High efficiency, readily available, versatile for various substitutions. ijpsonline.comtandfonline.com | Applicable for forming the 2-cyclopropyloxazole core. |
| Palladium (e.g., Pd(PPh₃)₄) | Direct Arylation / Cross-Coupling | Excellent for functionalizing the oxazole ring with high regioselectivity. tandfonline.comorganic-chemistry.org | Useful for late-stage modification of the cyclopropyl-oxazole scaffold. |
| Nickel | Cross-Coupling (e.g., Suzuki-Miyaura) | Cost-effective alternative to palladium, effective for one-pot syntheses. tandfonline.com | Enables convergent one-pot strategies to build the substituted oxazole. |
| Magnetic Nanocatalysts (e.g., Fe₃O₄-based) | Various (e.g., Cyclocondensation) | Easy separation and recyclability, promoting green chemistry principles. researchgate.net | Could be designed for key steps in the synthesis to improve sustainability. |
Flow Chemistry and Continuous Processing for Scalable Production
While traditional batch processing is suitable for laboratory-scale synthesis, it often presents challenges for large-scale production, such as poor heat and mass transfer, and safety concerns with hazardous intermediates. chemicalindustryjournal.co.ukazolifesciences.com Flow chemistry, or continuous processing, has emerged as a powerful alternative for the scalable and safe manufacturing of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). chemicalindustryjournal.co.ukazolifesciences.com This technique involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. azolifesciences.comtechnologynetworks.com
The advantages of continuous flow processing are numerous. The high surface-area-to-volume ratio in microreactors enables superior heat and mass transfer, leading to better reaction control, higher yields, and improved product quality. technologynetworks.com It also allows for the safe use of highly reactive or unstable intermediates that would be difficult to handle in large batch reactors. azolifesciences.comdigitellinc.com Several studies have demonstrated the successful application of flow chemistry to the synthesis of oxazole derivatives. beilstein-journals.orgnih.govdurham.ac.uk For example, fully automated, multi-step continuous flow systems have been developed to produce gram quantities of 4,5-disubstituted oxazoles rapidly and efficiently. durham.ac.ukacs.org
For the production of this compound, a continuous flow process could integrate the key cyclization and functionalization steps into a single, automated sequence. This would not only enhance scalability but also improve process robustness and reduce the manufacturing footprint. chim.it
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Scalability | Challenging; requires re-optimization at each scale. chemicalindustryjournal.co.uk | Simpler; achieved by running the system for longer times ("scaling out"). chim.it |
| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and side reactions. azolifesciences.com | Highly efficient due to high surface-area-to-volume ratio. technologynetworks.com |
| Safety | Large volumes of hazardous materials can accumulate. chemicalindustryjournal.co.uk | Small reaction volumes at any given time enhance safety. azolifesciences.com |
| Process Control | Difficult to maintain precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. technologynetworks.com |
| Product Quality | Can suffer from batch-to-batch variability. | Consistent product quality and purity. technologynetworks.com |
Stereoselective Synthesis of Chiral Analogues and Diastereomers
The introduction of chirality into molecules is of paramount importance in medicinal chemistry, as different stereoisomers can exhibit vastly different biological activities. For this compound, stereocenters can be introduced on the cyclopropyl (B3062369) ring. The stereoselective synthesis of such analogues presents a significant challenge but offers the opportunity to explore the three-dimensional structure-activity relationship.
Recent research has focused on developing catalytic asymmetric methods to control the stereochemistry of cyclopropane (B1198618) rings. researchgate.net This includes transition-metal-catalyzed cyclopropanation reactions and organocatalytic approaches. These methods can provide access to enantiomerically enriched cyclopropyl building blocks that can then be incorporated into the oxazole structure. mdpi.com
Another strategy involves the diastereoselective functionalization of a pre-existing bromocyclopropane. This method proceeds through a highly reactive cyclopropene (B1174273) intermediate, followed by a nucleophilic addition that can be controlled to produce specific diastereomers. mdpi.com Developing a stereocontrolled synthesis for cyclopropyl-oxazole analogues would be a crucial step in discovering molecules with enhanced potency and selectivity. nih.gov
Integration with Machine Learning and Artificial Intelligence in Synthetic Design
Retrosynthesis Prediction: AI models can break down a target molecule into simpler, commercially available starting materials, effectively generating a synthetic "map." chemrxiv.orgdrugtargetreview.com
Reaction Outcome Prediction: By learning the underlying rules of chemistry from millions of published reactions, AI can predict the most likely product of a given set of reactants and conditions with high accuracy. eurekalert.orgyoutube.commdpi.com This helps chemists to screen potential reactions virtually before committing to laboratory experiments.
Process Optimization: AI can also suggest optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize side products. chemcopilot.com
| AI/ML Application | Function | Potential Impact on Synthesis |
|---|---|---|
| Retrosynthesis Planning | Proposes disconnection strategies to identify potential starting materials. researchgate.netnih.gov | Rapidly generates multiple viable synthetic pathways for evaluation. |
| Forward Reaction Prediction | Predicts the product(s) of a reaction given the reactants and conditions. mdpi.com | Validates proposed synthetic steps and helps avoid unproductive experiments. |
| Condition Recommendation | Suggests optimal solvents, catalysts, and temperatures for a transformation. chemcopilot.com | Reduces the time and resources spent on reaction optimization. |
| Sustainability Assessment | Predicts metrics like process mass intensity (PMI) for a proposed route. chemrxiv.org | Enables the selection of more environmentally friendly synthetic strategies from the outset. |
Future Perspectives in Cyclopropyl-Oxazole Hybrid Chemistry
The combination of a strained cyclopropyl ring with an aromatic oxazole nucleus creates a unique chemical scaffold with significant potential for further exploration. The field of hybrid heterocyclic chemistry, which involves combining two or more different biologically active heterocyclic rings into a single molecule, has emerged as a promising strategy in drug discovery to develop multi-target agents. researchgate.net
Future research in cyclopropyl-oxazole chemistry is likely to focus on several key areas:
Expansion of Chemical Diversity: The development of new synthetic methodologies will enable the creation of libraries of cyclopropyl-oxazole analogues with diverse substitution patterns. rsc.org This will be crucial for systematically exploring structure-activity relationships.
Novel Applications: While the initial focus may be on specific therapeutic areas, the unique electronic and steric properties of this scaffold may lead to applications in other fields, such as materials science or as ligands in catalysis.
Bioorthogonal Chemistry: Functionalized oxazoles can participate in bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov This could open up avenues for using cyclopropyl-oxazole derivatives as chemical biology probes.
Advanced Hybrid Molecules: Future work may involve incorporating the cyclopropyl-oxazole motif into more complex molecular architectures, potentially combining it with other pharmacophores to create novel hybrid drugs with unique mechanisms of action. nih.gov
The continued advancement in synthetic chemistry, coupled with powerful computational tools, will undoubtedly accelerate the exploration and application of this promising class of compounds. numberanalytics.commdpi.com
Q & A
Basic Questions
Q. What are the common synthetic routes for Methyl 2-cyclopropyloxazole-4-carboxylate, and what methodological considerations are critical for optimizing yield and purity?
- Answer : The compound is typically synthesized via cyclization reactions. A common approach involves reacting cyclopropyl ketones with thioamides or amides under basic conditions (e.g., triethylamine) in solvents like ethanol or methanol. Reaction temperatures range from room temperature to reflux, with careful control to avoid side reactions such as cyclopropane ring-opening . Purification via column chromatography or recrystallization ensures high purity. Key considerations include solvent polarity, catalyst selection (e.g., p-toluenesulfonic acid), and inert atmosphere maintenance to prevent oxidation .
Q. What spectroscopic and crystallographic techniques are employed to characterize this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms substituent positions and cyclopropane integrity. Infrared (IR) spectroscopy identifies carbonyl (C=O) and oxazole ring vibrations. Mass spectrometry (MS) verifies molecular weight. Single-crystal X-ray diffraction, refined using SHELXL , resolves stereochemical ambiguities and quantifies ring puckering via Cremer-Pople parameters . For visualization, ORTEP-III (with WinGX suite ) generates thermal ellipsoid diagrams.
Q. What are the primary research applications of this compound in medicinal chemistry?
- Answer : The compound serves as a versatile scaffold for synthesizing bioactive derivatives. Its oxazole core and cyclopropyl group enable exploration of antimicrobial, anticancer, and anti-inflammatory activities. Researchers modify substituents to study structure-activity relationships (SAR) and enhance pharmacokinetic properties .
Advanced Research Questions
Q. How can computational modeling and crystallographic refinement resolve stereochemical ambiguities in derivatives of this compound?
- Answer : Density Functional Theory (DFT) calculations predict stable conformers and electronic properties, while molecular docking screens potential biological targets. Crystallographic data refined via SHELX and analyzed using puckering coordinates differentiate between chair, boat, or envelope conformations. Discrepancies between computational and experimental results (e.g., bond angles) are resolved by iterative refinement and validation against Hirshfeld surfaces .
Q. How do researchers design SAR studies to evaluate the impact of cyclopropyl substituents on bioactivity?
- Answer : Systematic substitution of the cyclopropyl group with halogenated (e.g., 4-fluorophenyl ) or bulky substituents is performed. Bioactivity is assessed via in vitro assays (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity). Comparative NMR and X-ray data correlate steric/electronic effects with activity trends. For example, electron-withdrawing groups on the cyclopropane enhance electrophilic reactivity, improving target binding .
Q. What strategies mitigate side reactions during synthesis, such as cyclopropane ring-opening or oxazole ring degradation?
- Answer : Ring-opening is minimized by avoiding strong acids/bases and using mild dehydrating agents (e.g., molecular sieves). Protecting groups (e.g., tert-butoxycarbonyl) shield reactive sites during functionalization. Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are stabilized at low temperatures (−20°C to 0°C) .
Q. How are conflicting bioactivity data resolved when comparing this compound with structurally similar analogs?
- Answer : Contradictions arise from variations in assay conditions (e.g., cell lines, solvent polarity). Meta-analyses normalize data using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Molecular dynamics simulations identify subtle differences in binding modes caused by cyclopropane rigidity versus flexible substituents in analogs like Methyl 2-(4-chlorophenyl) derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
